In-Depth Technical Guide: Mechanism of Action of Glucocorticoid Receptor Modulator 1 (Relacorilant)
In-Depth Technical Guide: Mechanism of Action of Glucocorticoid Receptor Modulator 1 (Relacorilant)
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Relacorilant's Mechanism of Action
Relacorilant (also known as CORT125134) is a non-steroidal, orally active, selective glucocorticoid receptor (GR) modulator.[1] Its primary mechanism of action is the competitive antagonism of the glucocorticoid receptor.[1][2] Unlike non-selective GR antagonists such as mifepristone, Relacorilant exhibits high selectivity for the GR and does not bind to other steroid hormone receptors, including the progesterone receptor.[3] This selectivity is a key attribute, minimizing off-target effects.
Upon binding to the GR, Relacorilant prevents the receptor's interaction with cortisol and subsequent downstream signaling. This modulation of GR activity forms the basis of its therapeutic potential in conditions characterized by excess cortisol, such as Cushing's syndrome, and in certain cancers where GR signaling promotes tumor growth and resistance to chemotherapy.[3][4]
The binding of Relacorilant to the GR inhibits the translocation of the ligand-GR complex to the nucleus, thereby preventing the expression of GR-associated genes.[5] This action effectively decreases the negative effects that result from elevated levels of endogenous glucocorticoids.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the binding affinity and potency of Relacorilant and other relevant glucocorticoid receptor modulators.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Relacorilant (CORT125134) | Glucocorticoid Receptor (Human) | Not Specified | 0.5 | [3] |
| Mifepristone | Glucocorticoid Receptor | Not Specified | 1.2 | [6] |
| Dexamethasone | Glucocorticoid Receptor | Not Specified | Not Specified | |
| Prednisolone | Glucocorticoid Receptor | Not Specified | Not Specified | |
| Progesterone | Glucocorticoid Receptor | Not Specified | Not Specified |
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Relacorilant (CORT125134) | Not Specified | Not Specified | Not Specified | |
| Mifepristone | Not Specified | Not Specified | 1.6 | [6] |
| Dexamethasone | Not Specified | Not Specified | 2.51 | [6] |
| Prednisolone | Not Specified | Not Specified | 7.7 | [6] |
| Progesterone | Not Specified | Not Specified | 1000.0 | [6] |
| GRM-01 | Not Specified | Reporter Gene Assay | 60.2 ± 32.8 | [7] |
Signaling Pathways and Gene Regulation
Relacorilant's mechanism of action is centered on its ability to selectively modulate the transcriptional activity of the glucocorticoid receptor. The GR can regulate gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation involves the GR binding directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of genes associated with metabolic side effects of glucocorticoids.
Transrepression , on the other hand, involves the GR interacting with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes. This is generally considered to be the mechanism behind the anti-inflammatory effects of glucocorticoids.
Relacorilant, as a selective GR modulator, is designed to preferentially antagonize the transactivation pathway while having a lesser impact on transrepression. This dissociation of effects is a key goal in the development of safer glucocorticoid therapies.
Pharmacodynamic analyses have confirmed that Relacorilant suppresses the expression of a panel of GR target genes. In a clinical study, the combination of Relacorilant and nab-paclitaxel was shown to suppress 221 out of 239 GR-agonist-inducible genes, including key genes such as serum and glucocorticoid-regulated kinase (SGK1). Preclinical studies have also demonstrated that Relacorilant can suppress the expression of antiapoptotic genes like SGK1 and dual specificity phosphatase 1 (DUSP1).[3]
Caption: Relacorilant competitively antagonizes cortisol binding to the GR, inhibiting its nuclear translocation and subsequent transactivation of target genes.
Experimental Protocols
Glucocorticoid Receptor Competitor Assay (Fluorescence Polarization)
This protocol outlines a method to assess the affinity of test compounds for the human glucocorticoid receptor using fluorescence polarization.
Materials:
-
Human Glucocorticoid Receptor (GR)
-
Fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
GR Screening Buffer
-
Stabilizing Peptide
-
Dithiothreitol (DTT)
-
Test compound (e.g., Relacorilant)
-
Microwell plates (e.g., 96-well)
-
Plate shaker
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Thaw GR on ice.
-
Prepare Complete GR Screening Buffer by combining GR Screening Buffer, Stabilizing Peptide, and DTT in distilled water.
-
-
Compound Dilution:
-
Prepare serial dilutions of the test compound directly in the microwell plate in Complete GR Screening Buffer.
-
-
Assay Reaction:
-
Add the fluorescent glucocorticoid ligand (4X concentration) to each well containing the test compound dilutions.
-
Add the GR (4X concentration) to each well.
-
Include negative control wells (no competitor) and positive control wells (known competitor).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 2-4 hours or at 4°C for at least 4 hours.
-
-
Measurement:
-
Measure the fluorescence polarization in each well using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the test compound that results in a half-maximum shift in polarization, representing the relative affinity of the compound for GR.
-
Caption: Workflow for a fluorescence polarization-based glucocorticoid receptor competitor assay.
GR Transactivation/Transrepression Luciferase Reporter Assay
This protocol describes a cell-based assay to determine the effect of a test compound on GR-mediated transactivation and transrepression using a luciferase reporter system.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Expression vector for GR
-
Luciferase reporter plasmid with GREs (for transactivation)
-
Luciferase reporter plasmid with NF-κB or AP-1 response elements (for transrepression)
-
Transfection reagent
-
Test compound (e.g., Relacorilant)
-
Glucocorticoid agonist (e.g., Dexamethasone)
-
Pro-inflammatory stimulus (e.g., TNF-α for NF-κB activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to the desired confluency.
-
Co-transfect the cells with the GR expression vector and the appropriate luciferase reporter plasmid.
-
-
Compound Treatment:
-
For Transactivation: Treat the transfected cells with the test compound in the presence of a GR agonist (e.g., Dexamethasone).
-
For Transrepression: Treat the transfected cells with the test compound in the presence of a pro-inflammatory stimulus (e.g., TNF-α) and a GR agonist.
-
-
Incubation:
-
Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase).
-
Determine the effect of the test compound on GR-mediated transactivation (inhibition of agonist-induced luciferase activity) or transrepression (enhancement of agonist-mediated repression of inflammatory stimulus-induced luciferase activity).
-
Caption: Differentiating the effects of a selective GR modulator on transactivation versus transrepression using luciferase reporter assays.
References
- 1. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]
- 2. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relacorilant dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Glucocorticoid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corcept.com [corcept.com]
